

An In-depth Technical Guide to Ethyl 2-(benzylideneamino)acetate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Ethyl 2-(benzylideneamino)acetate**

Cat. No.: **B019807**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Ethyl 2-(benzylideneamino)acetate**, a Schiff base derived from the condensation of benzaldehyde and glycine ethyl ester. This document consolidates key chemical and physical properties, detailed synthesis protocols, and an exploration of its potential biological activities, with a focus on its relevance in drug discovery and development.

Core Compound Properties

Ethyl 2-(benzylideneamino)acetate, also known as N-Benzylideneglycine ethyl ester, is an organic compound with the chemical formula $C_{11}H_{13}NO_2$. Its molecular and physical properties are summarized in the table below, providing a foundational dataset for researchers.

Property	Value	Reference
Molecular Weight	191.23 g/mol	[1] [2]
Molecular Formula	C ₁₁ H ₁₃ NO ₂	[1] [2]
Boiling Point	98 °C at 0.075 Torr	[3]
Density	1.01 ± 0.1 g/cm ³ (Predicted)	[3]
Appearance	Clear Liquid	[3]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate	[3]
CAS Number	40682-54-0	[2] [3]

Synthesis of Ethyl 2-(benzylideneamino)acetate: Experimental Protocols

The synthesis of **Ethyl 2-(benzylideneamino)acetate** can be achieved through the condensation reaction of glycine ethyl ester and benzaldehyde. Below are detailed experimental protocols adapted from established methods for the synthesis of related Schiff bases.

Method 1: Direct Condensation

This method is a straightforward approach for the synthesis of the Schiff base.

Materials:

- Glycine ethyl ester hydrochloride
- Benzaldehyde
- Ethanol
- Triethylamine (or another suitable base)

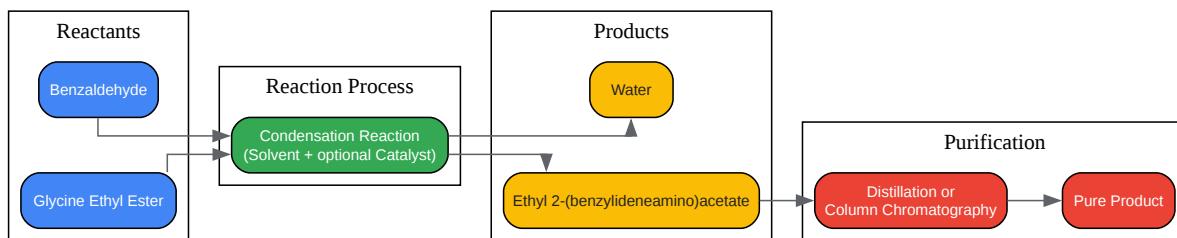
- Distilled water
- Anhydrous magnesium sulfate
- Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)

Procedure:

- Preparation of Glycine Ethyl Ester Free Base: In a round-bottom flask, dissolve glycine ethyl ester hydrochloride in water. Cool the solution in an ice bath and slowly add a stoichiometric equivalent of a base, such as triethylamine, while stirring. Extract the aqueous layer with a suitable organic solvent like dichloromethane or ethyl acetate. Dry the organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the glycine ethyl ester free base.
- Schiff Base Formation: Dissolve the freshly prepared glycine ethyl ester in ethanol in a clean round-bottom flask. Add an equimolar amount of benzaldehyde to the solution.
- Reaction: The resulting mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). For less reactive substrates, gentle heating under reflux may be required.
- Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then purified. This can be achieved by distillation under reduced pressure or by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure **Ethyl 2-(benzylideneamino)acetate**.

Method 2: Azeotropic Removal of Water

This method employs a Dean-Stark apparatus to remove the water formed during the condensation reaction, driving the equilibrium towards product formation.


Materials:

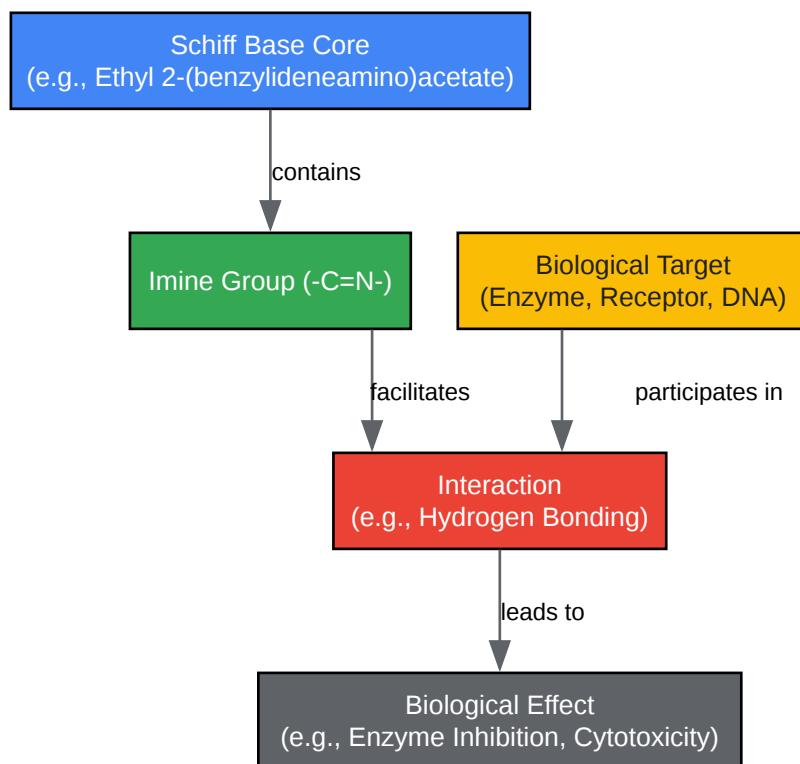
- Glycine ethyl ester

- Benzaldehyde
- Toluene or Benzene
- p-Toluenesulfonic acid (catalytic amount)
- Standard laboratory glassware (round-bottom flask, Dean-Stark apparatus, reflux condenser, etc.)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine equimolar amounts of glycine ethyl ester and benzaldehyde in toluene.
- Catalysis: Add a catalytic amount of p-toluenesulfonic acid to the mixture.
- Reaction: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap. Continue the reflux until no more water is collected.
- Work-up and Purification: After cooling the reaction mixture to room temperature, wash it with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography as described in Method 1.

[Click to download full resolution via product page](#)


General Synthesis Workflow for **Ethyl 2-(benzylideneamino)acetate**.

Biological Activities and Potential in Drug Development

Schiff bases are a well-established class of compounds with a broad spectrum of biological activities, making them attractive scaffolds for drug discovery. The imine or azomethine group (-C=N-) is a key structural feature responsible for their biological effects.

General Mechanism of Action

The biological activity of Schiff bases is often attributed to the ability of the imine nitrogen to form hydrogen bonds with active sites of various enzymes and cellular receptors, leading to the disruption of normal cellular processes. Furthermore, the lipophilicity of Schiff bases can be tailored by modifying the substituents on the aromatic rings, which can enhance their ability to cross cell membranes.

[Click to download full resolution via product page](#)

Logical relationship of Schiff base structure to biological activity.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic potential of Schiff bases against various cancer cell lines. While specific IC_{50} values for **Ethyl 2-(benzylideneamino)acetate** are not readily available in the public domain, illustrative data for structurally similar 4-[2-(benzylideneamino)ethyl]phenol derivatives suggest that modifications to the benzylidene ring can significantly impact anticancer potency.

Illustrative Anticancer Activity of Related Compounds:

Compound ID	Derivative Substitution	HeLa (Cervical Cancer) IC ₅₀ (μM)	MCF-7 (Breast Cancer) IC ₅₀ (μM)	DU-145 (Prostate Cancer) IC ₅₀ (μM)
TYR-SB-01	Unsubstituted benzylidene	45.2	52.8	61.5
TYR-SB-02	4-Nitrobenzylidene	22.7	28.4	33.1
TYR-SB-03	4-Hydroxybenzylidene	38.9	43.1	50.2
TYR-SB-04	4-Methoxybenzylidene	31.5	36.7	42.8
TYR-SB-05	4-Chlorobenzylidene	25.1	30.9	35.4
Cisplatin	Reference Drug	8.5	12.1	9.8

Note: The data presented in this table is illustrative and intended for representational purposes for a related class of compounds.

Experimental Protocol for In Vitro Cytotoxicity Assessment (MTT Assay):

- Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

- Compound Treatment: Treat the cells with varying concentrations of **Ethyl 2-(benzylideneamino)acetate** (typically in a range from 0.1 to 100 μ M) for 24, 48, or 72 hours.
- MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
- Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC_{50} value, which is the concentration of the compound that inhibits 50% of cell growth.

Antibacterial and Antifungal Activities

Schiff bases have also been extensively investigated for their antimicrobial properties. The mode of action is thought to involve the inhibition of essential enzymes or interference with the integrity of the microbial cell wall. While specific Minimum Inhibitory Concentration (MIC) values for **Ethyl 2-(benzylideneamino)acetate** against various bacterial and fungal strains are not widely reported, the general activity of this class of compounds suggests potential for further investigation.

Experimental Protocol for a Broth Microdilution Assay to Determine MIC:

- Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (bacteria or fungi) in a suitable broth medium.
- Serial Dilution: Perform a serial two-fold dilution of **Ethyl 2-(benzylideneamino)acetate** in the broth medium in a 96-well microtiter plate.
- Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism with no compound) and negative (broth only) controls.

- Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).
- MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

Ethyl 2-(benzylideneamino)acetate serves as a valuable model compound within the broader class of Schiff bases. Its straightforward synthesis and the known biological potential of the Schiff base scaffold make it and its derivatives interesting candidates for further investigation in the field of drug discovery. This guide provides the essential technical information for researchers to synthesize, characterize, and evaluate the biological activities of this compound, paving the way for the development of novel therapeutic agents. Further research is warranted to elucidate the specific mechanisms of action and to obtain quantitative data on the biological activities of **Ethyl 2-(benzylideneamino)acetate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- 2. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 3. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to Ethyl 2-(benzylideneamino)acetate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b019807#ethyl-2-benzylideneamino-acetate-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com